Piperafizine A

Descripción general

Descripción

Piperafizina A es un compuesto que pertenece a la clase de derivados de piperazina. La piperazina es un compuesto orgánico que consta de un anillo de seis miembros que contiene dos átomos de nitrógeno en posiciones opuestas en el anillo. Piperafizina A, al igual que otros derivados de piperazina, ha mostrado un potencial significativo en diversas aplicaciones científicas e industriales debido a sus propiedades químicas únicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de derivados de piperazina, incluida la Piperafizina A, a menudo involucra reacciones de ciclización. Un método común es la ciclización de derivados de 1,2-diamina con sales de sulfonio. Otro enfoque incluye la reacción de Ugi, la apertura del anillo de aziridinas bajo la acción de N-nucleófilos y la cicloadición intermolecular de alquinos que llevan grupos amino .

Métodos de producción industrial: La producción industrial de derivados de piperazina se puede lograr a través de reactores discontinuos o de flujo (microondas). Un procedimiento simplificado implica la preparación de derivados de piperazina monosustituidos en una sola etapa y en una sola olla a partir de una piperazina protonada sin la necesidad de un grupo protector. Este método utiliza catálisis heterogénea por iones metálicos soportados en resinas poliméricas comerciales .

Análisis De Reacciones Químicas

Tipos de reacciones: Piperafizina A, como derivado de piperazina, puede sufrir diversas reacciones químicas, que incluyen:

Oxidación: La piperazina se puede oxidar para formar N-óxidos de piperazina.

Reducción: Las reacciones de reducción pueden convertir los derivados de piperazina en sus aminas correspondientes.

Sustitución: La piperazina puede reaccionar con haluros orgánicos para formar piperazinas sustituidas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) se utilizan a menudo.

Sustitución: Los haluros orgánicos y las bases como el hidruro de sodio (NaH) se emplean comúnmente.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen diversas piperazinas sustituidas, que son bloques de construcción cruciales en la industria farmacéutica .

Aplicaciones Científicas De Investigación

Anticancer Activity

Piperafizine A has demonstrated significant anticancer properties across various cancer cell lines. Its efficacy is primarily attributed to its ability to induce apoptosis and inhibit cell proliferation.

Key Findings:

- Cell Lines Tested : this compound has shown potent activity against multiple cancer cell lines, including A2780 (ovarian cancer), A2058 (melanoma), and H522-T1 (non-small cell lung cancer).

- IC50 Values :

Mechanism of Action:

The mechanism by which this compound exerts its anticancer effects includes:

- Induction of Apoptosis : Studies have shown that this compound can trigger apoptosis in cancer cells through various pathways, including the activation of caspases and disruption of mitochondrial membrane potential.

- Cell Cycle Arrest : It has been observed that this compound can cause cell cycle arrest at the G2/M phase, leading to inhibited cell division and increased cell death .

Antimalarial Activity

In addition to its anticancer properties, this compound exhibits antimalarial activity against Plasmodium falciparum, the parasite responsible for malaria.

Efficacy:

- IC50 Value : this compound has shown an IC50 value of approximately 6.5 μM against P. falciparum, indicating moderate activity against this malaria-causing pathogen .

Potential Applications:

The dual activity of this compound as both an anticancer and antimalarial agent positions it as a versatile compound in drug development, potentially leading to combination therapies that target multiple diseases.

Structural Modifications and Future Directions

Research into the structural modifications of this compound has focused on enhancing its pharmacological properties:

- Liposolubility Improvements : Modifications such as semi-N-alkylation have been shown to increase the lipophilicity of piperafizine derivatives, improving their bioavailability and therapeutic efficacy .

- Nanoparticle Formulations : Innovative drug delivery systems, including niosomes and chitosan encapsulation, are being explored to enhance the delivery and effectiveness of piperafizine-based therapies for neurological conditions and cancers .

Mecanismo De Acción

El mecanismo de acción de la Piperafizina A implica su interacción con objetivos moleculares y vías específicas. Como derivado de piperazina, actúa como agonista del receptor GABA. Piperafizina A se une directa y selectivamente a los receptores GABA de la membrana muscular, provocando la hiperpolarización de las terminaciones nerviosas y provocando una parálisis flácida del organismo diana .

Compuestos similares:

- Piperafizina B

- XR334

- Derivados de 2,5-dicetopiperazina

Comparación: Piperafizina A es única debido a su estructura molecular específica y la presencia de ciertos grupos funcionales que mejoran su actividad biológica. En comparación con compuestos similares como Piperafizina B y XR334, Piperafizina A ha mostrado una mayor liposolubilidad y una mejor actividad anticancerígena .

En conclusión, Piperafizina A es un compuesto versátil con un potencial significativo en diversas aplicaciones científicas e industriales. Sus propiedades químicas únicas y su mecanismo de acción lo convierten en un tema de estudio valioso en los campos de la química, la biología, la medicina y la industria.

Comparación Con Compuestos Similares

- Piperafizine B

- XR334

- 2,5-Diketopiperazine derivatives

Comparison: Piperafizine A is unique due to its specific molecular structure and the presence of certain functional groups that enhance its biological activity. Compared to similar compounds like Piperafizine B and XR334, this compound has shown higher liposolubility and better anticancer activity .

Actividad Biológica

Piperafizine A is a compound derived from piperazine, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related research findings.

Overview of this compound

This compound is a derivative of piperazine that has been synthesized and evaluated for various biological activities. Its structure allows it to interact with biological targets, making it a candidate for further pharmacological studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. The compound has shown significant inhibitory effects on various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells.

Inhibitory Effects on Cancer Cells

In a study evaluating multiple derivatives of this compound, compound 11 demonstrated the most potent anticancer activity:

| Compound | IC50 (µM) - A549 | IC50 (µM) - HeLa |

|---|---|---|

| 4m | 1.6 ± 0.2 | 2.4 ± 0.2 |

| 11 | 1.2 ± 0.1 | 0.7 ± 0.2 |

| Paclitaxel | 0.004 ± 0.2 | 0.004 ± 0.8 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Compound 11 was notably more effective than other tested compounds, suggesting its potential as a lead compound for further development .

The mechanisms through which this compound exerts its anticancer effects include:

- Induction of Apoptosis : Flow cytometry analyses indicated that compound 11 could induce apoptosis in both A549 and HeLa cells in a dose-dependent manner, with significant cell death observed at concentrations as low as 1.0 µM .

- Cell Cycle Arrest : Compound 11 was found to arrest the cell cycle at the G2/M phase, leading to increased cell death rates. This effect was more pronounced in HeLa cells compared to A549 cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

- Synthesis and Evaluation : In one study, various derivatives were synthesized and tested for their anticancer activity against multiple cell lines. The results indicated that modifications to the piperazine scaffold could enhance biological activity .

- Bioactive Natural Products : Research into actinobacteria has identified several bioactive compounds with similar structures to this compound, showcasing their potential as antibiotic agents and their cytotoxic effects against resistant pathogens .

- Comparative Studies : this compound was compared with other known anticancer agents like paclitaxel, revealing comparable potency in inhibiting cancer cell proliferation while suggesting different binding mechanisms to tubulin .

Propiedades

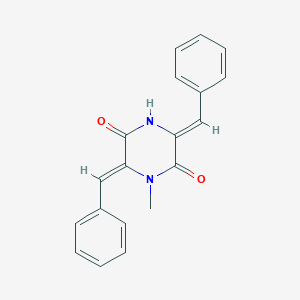

IUPAC Name |

(3Z,6Z)-3,6-dibenzylidene-1-methylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2/c1-21-17(13-15-10-6-3-7-11-15)18(22)20-16(19(21)23)12-14-8-4-2-5-9-14/h2-13H,1H3,(H,20,22)/b16-12-,17-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DILBTCUXPAXMSM-MCOFMCJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC2=CC=CC=C2)C(=O)NC(=CC3=CC=CC=C3)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1/C(=C\C2=CC=CC=C2)/C(=O)N/C(=C\C3=CC=CC=C3)/C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130603-59-7 | |

| Record name | Piperafizine A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130603597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Piperafizine A's synergistic activity with Vincristine?

A1: this compound demonstrates a synergistic effect with Vincristine (VCR), a commonly used chemotherapy drug. [] This synergy means that the combined effect of both compounds on cancer cells is greater than the sum of their individual effects. [] This finding is important because it suggests that this compound could potentially enhance the efficacy of Vincristine in treating certain cancers, potentially allowing for lower, less toxic doses of Vincristine to be used.

Q2: Are there any structural analogs of this compound being investigated for anticancer activity?

A3: While the provided abstracts don't directly explore structural analogs of this compound, research has focused on the development of novel 3,6-diunsaturated 2,5-diketopiperazine (2,5-DKP) derivatives inspired by natural products like Piperafizine B and XR334. [] These compounds share structural similarities with this compound and have shown promising anticancer activities against A549 and Hela cell lines. [] This suggests that modifications to the 2,5-DKP scaffold could lead to the identification of more potent and selective anticancer agents.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.